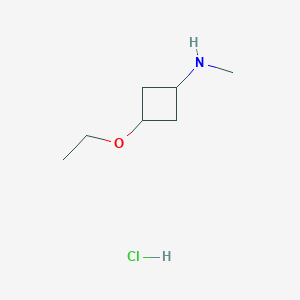
1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride
Overview
Description
1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride is a chemical compound with the molecular weight of 235.16 . It is a powder form substance .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride include its molecular weight (235.16), its form (powder), and its storage temperature (room temperature) .Scientific Research Applications
Toxicology and Environmental Impact
- Research on alkyl diamines, which share structural similarities with tetrahydronaphthalene derivatives, focuses on their toxicological profiles, including acute toxicity, skin and eye irritation, dermal sensitization, and effects on human lymphocytes. Such studies are crucial for understanding the safety and environmental impact of chemical compounds used in industry (Kennedy, 2007).
High Energy Density Materials
- The exploration of high-nitrogen azine energetic materials, including their synthetic methods, structural analysis, and detonation properties, highlights the potential of nitrogen-rich compounds in improving the performance of propellants and explosives. This research area might be relevant for studying the energetic properties of tetrahydronaphthalene derivatives (Yongjin & Shuhong, 2019).
Polychlorinated Naphthalenes
- Studies on polychlorinated naphthalenes (PCNs), which are structurally related to naphthalene derivatives, focus on their environmental presence, toxicological effects, and regulatory status. Understanding the behavior and impact of PCNs can provide insights into the environmental considerations for related compounds (Domingo, 2004).
Polymer Science
- Research on poly(butylene 2,6-naphthalate) (PBN) discusses the melt-crystallization process, crystal structures, and semicrystalline morphologies of polymers containing naphthalene units. This information is valuable for the development of materials with specific physical properties (Ding et al., 2019).
Heterocyclic Naphthalimides
- The use of naphthalimide derivatives in medicinal chemistry for developing anticancer, antibacterial, antifungal, and antiviral agents, as well as diagnostic agents, highlights the therapeutic potential of naphthalene-based compounds. Such research could be relevant for understanding the biomedical applications of tetrahydronaphthalene derivatives (Gong et al., 2016).
Safety And Hazards
The safety information for 1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Various precautionary statements are also provided .
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-3-1-7-5-10(12)4-2-8(7)6-9;;/h1,3,6,10H,2,4-5,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAANQUWOEPVQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalene-2,6-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)

![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)


![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)
![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)




![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)